molecular formula C19H20N2O4 B11542794 3,4,5-trimethoxy-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide

3,4,5-trimethoxy-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide

Cat. No.: B11542794
M. Wt: 340.4 g/mol
InChI Key: DHSDGBBKHYEJLD-OZNFINNBSA-N
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Description

3,4,5-trimethoxy-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore, and a benzohydrazide moiety, making it a valuable molecule in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with cinnamaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Yields hydrazine derivatives.

    Substitution: Results in substituted trimethoxyphenyl derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its pharmacological potential, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, leading to anti-cancer effects. The compound may also interact with other proteins and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzohydrazide: Lacks the cinnamaldehyde moiety but shares the trimethoxyphenyl group.

    Cinnamaldehyde derivatives: Compounds with similar cinnamaldehyde structures but different substituents.

Uniqueness

3,4,5-trimethoxy-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide is unique due to the combination of the trimethoxyphenyl group and the benzohydrazide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile pharmacophore in medicinal chemistry.

Biological Activity

3,4,5-trimethoxy-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide is a synthetic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H20N2O4, with a molecular weight of 336.37 g/mol. Its structure includes three methoxy groups and a hydrazone linkage, which are significant for its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study focusing on the related compound (E)-N'-(4-Chloro-benzyl-idene)-3,4,5-trimethoxy-benzohydrazide demonstrated significant inhibition of cell proliferation in breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, which contributes to its potential in preventing oxidative stress-related diseases. The presence of methoxy groups is believed to enhance its electron-donating ability, thereby increasing its antioxidant potential .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a mechanism where the compound modulates inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in signaling pathways. The hydrazone moiety may facilitate interactions with enzymes or receptors that regulate cell growth and apoptosis.

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers synthesized several hydrazone derivatives, including the target compound. They tested these compounds against human cancer cell lines and observed that those with methoxy substitutions exhibited enhanced cytotoxicity compared to their non-methoxy counterparts. The study concluded that the methoxy groups play a crucial role in increasing the lipophilicity and bioavailability of the compounds .

Case Study 2: Antioxidant Efficacy

A recent investigation into the antioxidant properties of similar compounds revealed that this compound showed a significant reduction in lipid peroxidation levels in vitro. The study utilized DPPH and ABTS assays to quantify the radical scavenging activity and confirmed its potential as an effective antioxidant agent .

Data Tables

Activity Effect Reference
AntitumorInduces apoptosis
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C19H20N2O4/c1-23-16-12-15(13-17(24-2)18(16)25-3)19(22)21-20-11-7-10-14-8-5-4-6-9-14/h4-13H,1-3H3,(H,21,22)/b10-7+,20-11+

InChI Key

DHSDGBBKHYEJLD-OZNFINNBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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